5-Aminoformycin A 5-Aminoformycin A
Brand Name: Vulcanchem
CAS No.: 122018-90-0
VCID: VC20889594
InChI: InChI=1S/C31H32N6O4/c32-30-26-24(34-31(33)35-30)25(36-37-26)28-29(40-18-22-14-8-3-9-15-22)27(39-17-21-12-6-2-7-13-21)23(41-28)19-38-16-20-10-4-1-5-11-20/h1-15,23,27-29H,16-19H2,(H,36,37)(H4,32,33,34,35)/t23-,27-,28+,29-/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Molecular Formula: C31H32N6O4
Molecular Weight: 552.6 g/mol

5-Aminoformycin A

CAS No.: 122018-90-0

Cat. No.: VC20889594

Molecular Formula: C31H32N6O4

Molecular Weight: 552.6 g/mol

* For research use only. Not for human or veterinary use.

5-Aminoformycin A - 122018-90-0

Specification

CAS No. 122018-90-0
Molecular Formula C31H32N6O4
Molecular Weight 552.6 g/mol
IUPAC Name 3-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidine-5,7-diamine
Standard InChI InChI=1S/C31H32N6O4/c32-30-26-24(34-31(33)35-30)25(36-37-26)28-29(40-18-22-14-8-3-9-15-22)27(39-17-21-12-6-2-7-13-21)23(41-28)19-38-16-20-10-4-1-5-11-20/h1-15,23,27-29H,16-19H2,(H,36,37)(H4,32,33,34,35)/t23-,27-,28+,29-/m1/s1
Standard InChI Key WENLZMQZXRANMU-HYJYBNJOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6
SMILES C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Introduction

Structural Characterization of 5-Aminoformycin A

5-Aminoformycin A would represent a structural modification of the parent compound Formycin A, featuring an additional amino group at the 5-position of the heterocyclic base structure. Based on chemical nomenclature conventions and the established structure of Formycin A, this modification would alter the electronic properties and potential biological interactions of the molecule.

The structural characteristics of 5-Aminoformycin A can be inferred through comparison with the established structure of Formycin A, which is defined as (2S,3R,4S,5R)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol . The parent compound already contains a 7-amino group, and the addition of another amino group at position 5 would create a novel diaminopyrazolopyrimidine nucleoside with potentially enhanced biological properties.

Enzymes Involved in Formycin A Biosynthesis

Understanding the enzymatic machinery involved in producing the parent compound provides a foundation for exploring how 5-Aminoformycin A might be synthesized. The following table summarizes the key enzymes involved in Formycin A biosynthesis:

EnzymeFunctionRole in Biosynthesis
ForJ/PyfGHydrazine synthetaseCatalyzes N-N bond formation using d-glutamate
ForLNAD-dependent oxidoreductaseProcesses hydrazine product to release α-hydrazino d-glutamic acid
ForM/PyfJATP-grasp ligaseCatalyzes N-acylation of α-hydrazino d-glutamate
ForR/PyfKFAD-dependent oxidoreductasePerforms dehydrogenation of Cα-N bond to form hydrazone intermediate
ForT/PrfTβ-RFA-P synthase-like enzymeGoverns C-glycosidic bond formation
ForC, ForB, ForH, ForAPurine biosynthesis homologsComplete the formation of formycin B 5'-monophosphate

Recent studies have revealed that d-glutamic acid, rather than l-glutamic acid as previously thought, is the correct substrate for hydrazine biosynthesis in the Formycin A pathway . Additionally, researchers have discovered a previously unknown N-acylation step catalyzed by ForM/PyfJ that is crucial for the assembly of the pyrazole core .

Biochemical Properties and Stability

The biochemical properties of 5-Aminoformycin A would likely share similarities with its parent compound but with modifications due to the additional amino group. The parent compound, Formycin A, exhibits stability in phosphate buffers between pH 3.0 and 9.0, with hydrolysis occurring only below pH 3.0 .

After cellular phosphorylation at the 5' position, Formycin A becomes a nonhydrolyzable analog of AMP, which contributes to its biological activity . The 5'-monophosphate form of Formycin A has a molecular weight of 347.22 g/mol and is structurally represented as {[(2R,3S,4R,5S)-5-{7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl}-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid .

Comparative Analysis with Related C-Nucleosides

C-nucleosides represent a diverse class of compounds with varying structures and biological activities. The following table compares Formycin A with other notable C-nucleosides:

C-NucleosideStructural FeaturesBiological ActivityMechanism of C-glycosidic Bond Formation
Formycin APyrazolo[4,3-d]pyrimidine base with C-glycosidic bondAntiviral, antitumor, antibioticForT/PrfT (β-RFA-P synthase-like enzyme)
Pyrazofurin APyrazole-derived C-nucleosideAntiviral, antibioticPrfT (β-RFA-P synthase-like enzyme)
ShowdomycinC-ribosylated aromatic polyketideAntibioticYeiN-like C-glycosyltransferase
PseudouridimycinModified uridine derivativeAntibiotictRNA pseudouridylate synthase (TruD-like)

This comparison highlights the structural diversity within C-nucleosides and the various enzymatic mechanisms employed for C-glycosidic bond formation in nature. The specific construction of the C-C bond in Formycin A involves a unique β-RFA-P synthase-like enzyme, distinguishing it from other C-nucleosides that utilize different enzymatic strategies .

Research Methodologies for C-Nucleoside Analysis

Analytical techniques employed in the characterization of Formycin A and potentially applicable to 5-Aminoformycin A include:

  • High-performance liquid chromatography (HPLC) for purification and quantification

  • Mass spectroscopy for molecular weight determination and structural characterization

  • Nuclear magnetic resonance (NMR) spectrometry, including both 1H- and 13C-NMR, for structural elucidation

  • X-ray crystallography for definitive structural determination of crystallizable intermediates

These techniques have been instrumental in elucidating the structure and biosynthetic pathway of Formycin A and would be essential for the characterization of 5-Aminoformycin A as well.

Future Research Directions

The study of 5-Aminoformycin A presents several intriguing avenues for future research:

  • Synthesis and structural confirmation of 5-Aminoformycin A through chemical or enzymatic methods

  • Evaluation of its biological activities compared to the parent compound Formycin A

  • Investigation of its potential as an antiviral or anticancer agent with enhanced efficacy

  • Exploration of structure-activity relationships to guide the development of additional derivatives with optimized properties

  • Study of its interaction with target enzymes such as purine nucleoside phosphorylase and potential application in T-cell-mediated disorders

Given the established techniques for nucleoside modification and the well-characterized biosynthetic pathway of Formycin A, the synthesis and study of 5-Aminoformycin A represents a feasible and potentially valuable contribution to the field of nucleoside research.

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